Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Description
Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a heterocyclic ester derivative featuring a 1,4-benzodioxine core substituted with a butyl ester group at position 2. This compound belongs to a broader class of benzodioxine derivatives, which are characterized by a fused benzene ring and a 1,4-dioxane moiety.
Properties
IUPAC Name |
butyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-3-8-15-13(14)12-9-16-10-6-4-5-7-11(10)17-12/h4-7,12H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZCBAJNHKBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves the reaction of 1,4-benzodioxane with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester moiety undergoes hydrolysis under acidic, alkaline, or enzymatic conditions to yield 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and butanol.
Acid/Base-Catalyzed Hydrolysis
-
Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl.
-
Yield : ~90% carboxylic acid product under optimized alkaline conditions .
Enzymatic Hydrolysis
Engineered Candida antarctica lipase B (CALB) mutants enable enantioselective hydrolysis for chiral resolution:
| Mutant | Cosolvent | Temperature | Substrate Conc. | Enantiomeric Excess (e.e.) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|
| A225F | 20% n-butanol | 30°C | 50 mM | 97% | 278 |
| A225F/T103A | 20% n-butanol | 30°C | 50 mM | 97% | 278 |
Data from kinetic resolution studies .
Substitution Reactions
The benzodioxane ring participates in electrophilic aromatic substitution (EAS) due to electron-donating oxygen atoms. Derivatives with substituents at positions 2, 6, or 7 exhibit enhanced bioactivity:
| Reaction Type | Example Product | Biological Activity |
|---|---|---|
| Acetylation (position-6) | 6-Acetate derivative | Anti-inflammatory |
| Amidation (position-2) | 2-Carboxamide (e.g., CCT251236) | HSF1 pathway inhibition |
Structural analogs demonstrate regioselectivity, with position-6 modifications showing optimal activity .
Oxidation Reactions
While direct oxidation of the butyl ester is unreported, related benzodioxane aldehydes are oxidized to carboxylic acids using potassium permanganate:
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structures to butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate exhibit anti-inflammatory and analgesic effects. Such compounds are being explored for their potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.
Anticancer Activity
Recent studies have highlighted the potential of benzodioxole derivatives in cancer therapy. For instance, benzodioxole-based thiosemicarbazones have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells . The structural similarity of this compound to these compounds suggests it may also possess anticancer properties that warrant further investigation.
Enzyme Inhibition
Compounds containing the benzodioxane moiety have been identified as effective inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the treatment of Alzheimer’s disease . The synthesis of new derivatives incorporating this moiety is ongoing to enhance their inhibitory potency and selectivity.
Platelet Aggregation Inhibition
Studies have explored the synthesis of 1,4-benzodioxine derivatives as novel inhibitors of platelet aggregation. These compounds were evaluated for their ability to inhibit human blood platelet aggregation, indicating a potential application in cardiovascular therapies .
Case Studies
Mechanism of Action
The mechanism of action of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 1,4-benzodioxine scaffold is common among analogs, but substituents at position 2 (ester groups) and other positions modulate properties:
Key Observations :
Physicochemical Properties
Data from ethyl and methyl analogs suggest trends:
Implications :
- The butyl ester’s higher molecular weight correlates with elevated boiling and flash points compared to shorter-chain esters.
- Lower water solubility may limit formulation options but enhance compatibility with lipid-based delivery systems.
Pharmacological Potential
- Antihypertensive Activity : highlights 2,3-dihydro-1,3-thiazol-2-imine derivatives as angiotensin II receptor antagonists. While benzodioxine esters are structurally distinct, their lipophilicity may similarly enhance CNS penetration .
- Antimicrobial Properties : Benzodiazepine analogs () exhibit antibacterial activity, suggesting benzodioxine derivatives could be explored for similar applications .
- CDK9 Inhibition : A 2,3-dihydrobenzo[d]ioxin-6-yl derivative () showed activity as a CDK9 inhibitor, indicating positional substitution (e.g., ester at position 2 vs. ketone at 6) critically affects target binding .
Selectivity and Structure-Activity Relationships (SAR)
- Ester Chain Length: Longer chains (e.g., butyl) may improve bioavailability but reduce selectivity due to non-specific hydrophobic interactions.
- Substituent Position : Carboxylate at position 2 (vs. 5 or 6) influences electronic effects and hydrogen-bonding capacity, altering receptor affinity .
Biological Activity
Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a compound belonging to the class of 1,4-benzodioxines, which are recognized for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C13H16O4
- Molecular Weight : 236.26 g/mol
- CAS Number : 27943-02-8
The biological activities of this compound are primarily attributed to its interaction with specific biochemical pathways:
- PARP1 Inhibition : Similar compounds have been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. Inhibition of PARP1 can lead to an accumulation of DNA damage, which may affect cell survival and genomic stability.
Potential Pathways Affected
- DNA Repair : By inhibiting PARP1, the compound may disrupt the normal DNA repair processes.
- Cell Survival : Accumulation of DNA damage could lead to apoptosis or necrosis in cancer cells.
- Metabolic Effects : Related compounds have shown anti-hyperglycemic effects and potential lipolytic activity in adipocytes .
Biological Activities
Research has highlighted several biological activities associated with this compound and its derivatives:
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit autophagy in cancer cells .
Case Study: Anticancer Efficacy
In one study, derivatives of benzodioxine were synthesized and evaluated for their cytotoxicity against hematological cancer cells. The results indicated significant pro-apoptotic activity and the ability to impair autophagosome-lysosome fusion in treated cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| IIc | 26 | CLL |
| IIa | 65 | Solid Tumors |
Antimicrobial Activity
Several studies have also explored the antimicrobial properties of related benzodioxine compounds. For instance, certain derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis with varying minimum inhibitory concentrations (MICs) .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| 5a | 10.42 | MtbH37Ra |
| 5c | 11.81 | MtbH37Ra |
Applications in Drug Development
The structural similarity of this compound to known bioactive compounds makes it a candidate for further investigation in drug development:
- Antidiabetic Agents : Research has indicated potential applications in developing synthetic antidiabetic drugs due to its ability to inhibit α-amylase effectively .
In Vivo Study Example
In a streptozotocin-induced diabetic mouse model, a related compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
Summary of Findings
This compound shows promise as a biologically active compound with potential applications in oncology and metabolic disorders. Its ability to inhibit PARP1 suggests a significant role in cancer therapy by inducing apoptosis and impairing DNA repair mechanisms. Furthermore, its antimicrobial properties open avenues for treating infectious diseases.
Q & A
Q. What are the established synthetic routes for Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate, and how can reaction conditions be optimized for yield?
The compound is synthesized via multi-step routes, including enzymatic resolution using Arthrobacter sp. lipase in aqueous phosphate buffer with n-butanol, achieving 42% yield and 99% enantiomeric excess (ee) for the (S)-enantiomer . Key optimization parameters include pH (6.5–7.5), temperature (25–40°C), and solvent polarity. Kinetic resolution is critical for stereoselectivity.
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
Use H/C NMR to confirm the benzodioxine core and ester functionality (e.g., carbonyl peaks at ~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns (e.g., Chiralpak AD-H) assesses enantiopurity . X-ray crystallography resolves stereochemistry in crystalline derivatives .
Q. How do physicochemical properties like solubility and logP influence experimental design?
The compound exhibits moderate solubility in polar solvents (0.593 mg/mL in DMSO) and a calculated logP of 2.1, suggesting moderate lipophilicity. Pre-formulation studies should prioritize solvent systems like ethanol/water mixtures for in vitro assays to avoid precipitation .
Advanced Research Questions
Q. What strategies enhance enantioselective synthesis of the (S)-enantiomer using enzymatic or asymmetric catalysis?
Optimize lipase-catalyzed kinetic resolution by screening immobilized enzymes (e.g., Candida antarctica Lipase B) in biphasic systems. Asymmetric catalysis with chiral ligands (e.g., BINOL-derived phosphoramidites) can achieve >90% ee in Pd-catalyzed coupling reactions . Monitor reaction progress via circular dichroism (CD) spectroscopy.
Q. How to design biological activity assays targeting neurodegenerative or antimicrobial pathways?
Use in silico docking (AutoDock Vina) to predict interactions with acetylcholinesterase (AChE) or bacterial efflux pumps. Validate via in vitro AChE inhibition assays (Ellman’s method) and MIC testing against S. aureus (CLSI guidelines). Compare results to structurally similar carbothioamide derivatives .
Q. What experimental approaches resolve discrepancies in reported solubility and bioactivity data?
Conduct comparative solubility studies using standardized OECD guidelines. For bioactivity contradictions, validate assays with positive controls (e.g., donepezil for AChE) and assess compound stability under assay conditions (e.g., HPLC stability-indicating methods) .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
Employ QSAR models (e.g., SwissADME) to predict CYP450 metabolism and toxicity endpoints. Molecular dynamics simulations (AMBER/NAMD) model interactions with hepatic enzymes like CYP3A4. Validate predictions with microsomal stability assays (e.g., human liver microsomes) .
Q. What derivatization strategies improve pharmacokinetic properties or target selectivity?
Introduce sulfonyl or carbothioamide groups via nucleophilic substitution (e.g., with sulfonyl chlorides) to enhance solubility and binding affinity. Evaluate derivatives using SPR (surface plasmon resonance) for target engagement kinetics .
Q. How to address conflicting data on in vitro vs. in vivo bioactivity?
Use PK/PD modeling to correlate in vitro IC values with plasma concentrations. Conduct bioavailability studies in rodent models, analyzing plasma metabolites via LC-MS/MS. Adjust dosing regimens based on hepatic first-pass effects .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Employ continuous-flow reactors to reduce reaction times and improve energy efficiency. Life cycle assessment (LCA) tools quantify environmental impact reductions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
